Propanedinitrile, ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)-

Vue d'ensemble

Description

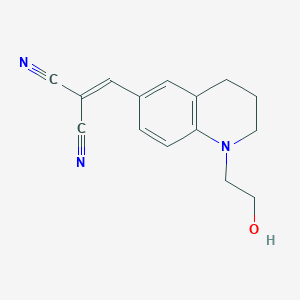

Propanedinitrile, ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)-, also known as Propanedinitrile, ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)-, is a useful research compound. Its molecular formula is C15H17N3O and its molecular weight is 253.3 g/mol. The purity is usually 95%.

The exact mass of the compound Propanedinitrile, ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propanedinitrile, ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanedinitrile, ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Propanedinitrile, specifically the compound known as ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)-, is a derivative of quinoline that has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes a quinoline core modified with a tetrahydro configuration and a hydroxyethyl substituent. This structural complexity is believed to contribute to its biological activity.

Antibacterial Activity

Research indicates that compounds similar to propanedinitrile exhibit significant antibacterial properties. For instance, studies have shown that various quinoline derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

- Minimum Inhibitory Concentrations (MIC) : In one study, quinoline derivatives displayed MIC values ranging from 11 nM to 180 nM against various strains of Staphylococcus aureus and Bacillus subtilis .

| Bacterial Strain | MIC (nM) |

|---|---|

| Staphylococcus aureus | 44 |

| Bacillus subtilis | 180 |

| MRSA | 11 |

Anticancer Potential

Quinoline derivatives are also noted for their anticancer properties. The compound's ability to inhibit cancer cell proliferation has been linked to its capacity to induce apoptosis in cancerous cells.

- Case Study : A study demonstrated that certain quinoline-based compounds could inhibit the growth of cancer cell lines by inducing cell cycle arrest and promoting apoptosis through caspase activation .

Phosphodiesterase Inhibition

Another significant aspect of the biological activity of this compound is its role as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in regulating cellular signaling pathways involving cyclic nucleotides.

- Mechanism : By inhibiting PDE5, these compounds can increase levels of cyclic GMP (cGMP), which is associated with vasodilation and improved blood flow. This mechanism suggests potential applications in treating conditions such as erectile dysfunction and pulmonary hypertension .

Synthesis and Evaluation

The synthesis of propanedinitrile involves multi-step reactions that yield high purity products suitable for biological testing. Several studies have focused on optimizing these synthetic routes to enhance yield and reduce by-products.

- Yield : Typical yields reported in synthesis range from 63% to 88%, depending on the reaction conditions employed .

Molecular Modeling Studies

Recent molecular modeling studies have provided insights into the binding interactions of propanedinitrile with target proteins involved in its biological activity. These studies suggest that the compound's structural features allow it to effectively bind to active sites on enzymes such as PDE5.

Propriétés

IUPAC Name |

2-[[1-(2-hydroxyethyl)-3,4-dihydro-2H-quinolin-6-yl]methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c16-10-13(11-17)8-12-3-4-15-14(9-12)2-1-5-18(15)6-7-19/h3-4,8-9,19H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUQKVWEEHYKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C=C(C#N)C#N)N(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931699 | |

| Record name | {[1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142978-25-4 | |

| Record name | 2-[[1,2,3,4-Tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl]methylene]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142978-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-6-((2,2-dicyano)vinyl)-2,3,4-trihydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142978254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {[1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.